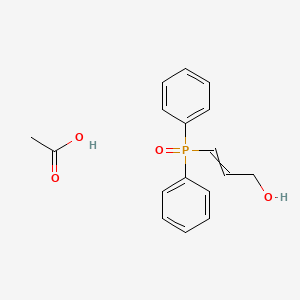
Acetic acid;3-diphenylphosphorylprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-diphenylphosphorylprop-2-en-1-ol is an organic compound that features both acetic acid and diphenylphosphoryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-diphenylphosphorylprop-2-en-1-ol typically involves the reaction of acetic acid with 3-diphenylphosphorylprop-2-en-1-ol under controlled conditions. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-diphenylphosphorylprop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Acetic acid;3-diphenylphosphorylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which acetic acid;3-diphenylphosphorylprop-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Diphenylphosphine oxide: A related compound with similar structural features but different reactivity.
Uniqueness
Acetic acid;3-diphenylphosphorylprop-2-en-1-ol is unique due to the presence of both acetic acid and diphenylphosphoryl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and research .
Propriétés
Numéro CAS |
140172-68-5 |
|---|---|
Formule moléculaire |
C17H19O4P |
Poids moléculaire |
318.30 g/mol |
Nom IUPAC |
acetic acid;3-diphenylphosphorylprop-2-en-1-ol |
InChI |
InChI=1S/C15H15O2P.C2H4O2/c16-12-7-13-18(17,14-8-3-1-4-9-14)15-10-5-2-6-11-15;1-2(3)4/h1-11,13,16H,12H2;1H3,(H,3,4) |
Clé InChI |
SDARNVCDGPGXDR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C=C1)P(=O)(C=CCO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


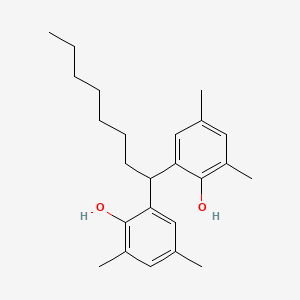
![N-[2-(1H-Imidazol-5-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B14277581.png)


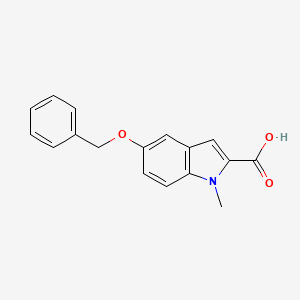

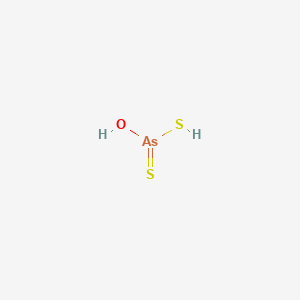
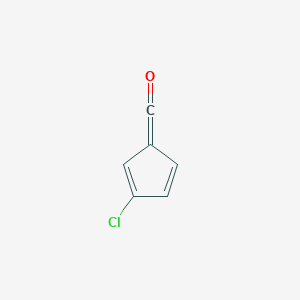

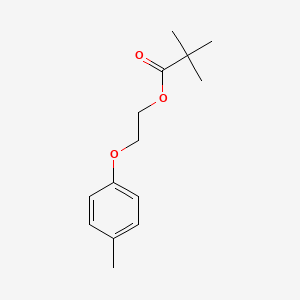
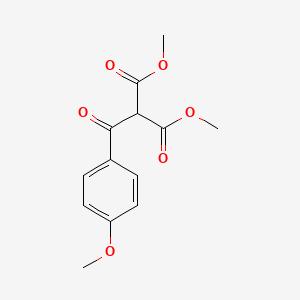
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)

![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
